molecular formula C12H22Cl4 B1504301 1,2,11,12-Tetrachlorododecane CAS No. 210115-98-3

1,2,11,12-Tetrachlorododecane

Cat. No.: B1504301
CAS No.: 210115-98-3
M. Wt: 308.1 g/mol
InChI Key: KCUBGXUKKHVDMK-UHFFFAOYSA-N
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Description

Contextualization within the Field of Polychlorinated n-Alkanes (PCAs)

Polychlorinated n-alkanes (PCAs) or chlorinated paraffins (CPs) are complex mixtures of chlorinated hydrocarbon chains. bcp-instruments.comchloffin.eu Based on the length of their carbon chain, they are categorized into short-chain (SCCPs, C10-C13), medium-chain (MCCPs, C14-C17), and long-chain (LCCPs, C>17) chlorinated paraffins. oup.compops.int These compounds have been used in a variety of industrial applications, including as plasticizers, flame retardants, and high-temperature lubricants in metal-working fluids. pops.intchloffin.eu

The production of PCAs involves the free-radical chlorination of n-alkanes. nih.gov This process has low positional selectivity, leading to the creation of thousands of congeners with different chain lengths and chlorination patterns. nih.gov 1,2,11,12-Tetrachlorododecane, with its C12 backbone, falls into the dodecane (B42187) subgroup of chlorinated alkanes.

Significance of Defined Congeners in Chemical Research and Analytical Challenges

The complexity of CP mixtures presents significant analytical challenges. bcp-instruments.com Quantifying these compounds is difficult due to the vast number of isomers and the lack of suitable reference materials. bcp-instruments.comacs.org Research on individual, well-defined congeners like this compound is crucial for several reasons. It allows for the investigation of relationships between molecular structure and physicochemical properties, such as partitioning behavior, which is essential for understanding their environmental fate. nih.govnih.gov

A major hurdle in CP analysis is the scarcity of individual congener standards. bcp-instruments.comchloffin.eu Commercially available standards often have chlorine patterns that differ from those in industrial mixtures and environmental samples. bcp-instruments.comchloffin.eu The synthesis of specific congeners with defined chlorine positions and numbers, such as this compound, provides the necessary reference materials for more accurate measurements. bcp-instruments.comchloffin.eu These standards are critical for developing and validating analytical methods, like gas chromatography (GC) coupled with various detectors, to resolve and quantify the components of complex CP mixtures. bcp-instruments.comnih.gov

Studies have shown that gas chromatographic retention indices (RIs) of CP congeners are influenced by the chlorination pattern. nih.govresearchgate.net For instance, the position of chlorine atoms on the alkyl chain affects the RI, with vicinal chlorine atoms (on adjacent carbons) like those in this compound influencing the molecule's polarity and retention behavior on different GC columns. nih.gov

Historical Development of Dodecane Chlorination Chemistry

The chlorination of hydrocarbons has a history dating back to the early 20th century for water disinfection purposes. nih.gov The development of chlorinated hydrocarbons as insecticides began in the 1940s with the discovery of DDT's properties. britannica.com Chlorinated paraffins were introduced as industrial chemicals in the 1930s. pops.int

The specific synthesis of chlorinated dodecanes for research purposes has evolved to gain more control over the final product. Early methods relied on free-radical substitution, which produces a wide array of isomers that are difficult to separate and characterize. collectionscanada.gc.ca

A significant advancement was the use of starting materials with double bonds (olefins) to direct the chlorination to specific carbons. For example, the synthesis of this compound can be achieved by bubbling chlorine gas through 1,11-dodecadiene (B1329416) at 0°C in the absence of light. collectionscanada.gc.ca This condition favors chlorine addition across the double bonds at the terminal ends of the molecule, resulting in a product with vicinal chlorines at positions 1, 2, 11, and 12. collectionscanada.gc.ca This method yields a major product with a defined structure, which is invaluable for detailed scientific investigation. collectionscanada.gc.ca The kinetics of the liquid-phase chlorination of n-dodecane were studied as early as 1975 to better understand the reaction mechanisms. acs.org

Overview of Research Trajectories for this compound

Current and future research involving this compound primarily focuses on its use as a well-defined analytical standard to address the challenges posed by complex CP mixtures.

Key Research Areas:

Analytical Method Development: As a synthesized congener with a known structure, this compound is used to develop and refine analytical techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), for the separation and quantification of CPs in environmental and biological samples. core.ac.uk

Physicochemical Property Determination: The compound is used in studies to determine fundamental physicochemical properties like vapor pressure and water solubility. europa.eursc.orgrsc.orgsemanticscholar.org For example, its vapor pressure has been calculated using quantum chemical methods to better predict its environmental behavior. rsc.orgsemanticscholar.org These properties are essential inputs for environmental fate and transport models.

Environmental Fate and Degradation Studies: Research investigates the degradation of specific congeners like this compound under various conditions to understand their persistence in the environment. chemrxiv.org

Reference Material for Accurate Quantification: The availability of pure this compound as a reference material enables more accurate quantification of tetrachlorododecane isomers and other SCCPs in complex mixtures, moving beyond semi-quantitative analysis. bcp-instruments.comchloffin.eu

Chemical Compound Information

The table below lists the chemical compounds mentioned in this article.

Compound Name
1,1,1,3,10,12,12,12-Octachlorododecane
1,1,1,3,11,12-Hexachlorododecane
1,1,1,3,9,10-C10Cl6
1,1,1,3-C10Cl4
This compound
1,2,3,4,5,6-C11Cl6
1,2,9,10-C10Cl4
1,2,9,10-Tetrachlorodecane (B1257318)
1,5,5,6,6,10-C10Cl6
2,3,4,5-Tetrachlorododecane
Calcium Hypochlorite
Carbon Tetrachloride
Chlorine
Dodecane
Ferric Chloride
Hydrochloric Acid
Hypochlorous Acid
Nitric Acid
Oxalic Acid
Potassium Chlorate
Potassium Hypochlorite
Sodium Chloride
Sodium Hypochlorite
Tributyl Phosphate

Interactive Data Table: Properties of this compound

Below is a summary of key data points for this compound.

PropertyValueSource
Chemical Formula C12H22Cl4 chloffin.eunih.gov
CAS Number 210115-98-3 bcp-instruments.comchloffin.eu
Chlorine Content 46.03% bcp-instruments.comchloffin.eu
Molecular Weight 308.12 g/mol theclinivex.com
Vapor Pressure (Pa) 0.0035 europa.eu
Log PL (at 298.15 K) -2.46 rsc.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,11,12-tetrachlorododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22Cl4/c13-9-11(15)7-5-3-1-2-4-6-8-12(16)10-14/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUBGXUKKHVDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(CCl)Cl)CCCC(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697804
Record name 1,2,11,12-Tetrachlorododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210115-98-3
Record name 1,2,11,12-Tetrachlorododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2,11,12 Tetrachlorododecane

Strategies for Regioselective Chlorination of Dodecane (B42187) Precursors

Achieving the desired 1,2,11,12-tetrachlorination pattern on a dodecane backbone requires careful consideration of chlorination strategies. Direct chlorination of dodecane typically leads to a mixture of isomers, making regioselectivity a primary obstacle.

Direct chlorination of dodecane, a long-chain alkane, proceeds via a free-radical mechanism. researchgate.net This method is generally non-selective, leading to a statistical distribution of chlorinated products. wikipedia.org However, understanding the underlying mechanisms and influencing factors is crucial for conceptualizing a potential synthetic route.

The free-radical chlorination of alkanes is a chain reaction involving three key stages: initiation, propagation, and termination. libretexts.org

Initiation: This step involves the generation of chlorine radicals (Cl•). This can be achieved by exposing chlorine gas (Cl₂) to ultraviolet (UV) light or by using a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org UV light provides the energy for the homolytic cleavage of the Cl-Cl bond. libretexts.org AIBN, upon heating, decomposes to produce nitrogen gas and two 2-cyanoprop-2-yl radicals, which can then initiate the chlorination process.

Propagation: A chlorine radical abstracts a hydrogen atom from the dodecane chain, forming a dodecyl radical and hydrogen chloride (HCl). This dodecyl radical then reacts with a molecule of Cl₂ to yield a monochlorinated dodecane and a new chlorine radical, which continues the chain reaction.

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two chlorine radicals, two dodecyl radicals, or a chlorine radical and a dodecyl radical.

The inherent lack of selectivity in free-radical chlorination means that substitution can occur at any of the carbon atoms along the dodecane chain, leading to a complex mixture of monochlorinated, dichlorinated, and polychlorinated isomers. wikipedia.org The relative reactivity of primary, secondary, and tertiary C-H bonds (tertiary > secondary > primary) further complicates the product distribution. wikipedia.org For a straight-chain alkane like dodecane, which only possesses primary and secondary hydrogens, chlorination will preferentially occur at the more numerous secondary positions.

Table 1: Relative Reactivity of C-H Bonds in Free-Radical Chlorination
Type of C-H BondRelative Rate of Abstraction by Cl• at 25°C
Primary (1°)1
Secondary (2°)3.9
Tertiary (3°)5.2

Temperature plays a significant role in the regioselectivity of free-radical chlorination. As the temperature increases, the selectivity of the chlorine radical decreases. At higher temperatures, the chlorine radical has more kinetic energy and is more likely to react at the first C-H bond it encounters, regardless of its position (primary or secondary). This leads to a product distribution that more closely reflects the statistical ratio of the different types of C-H bonds. Conversely, lower temperatures can slightly favor the formation of the more stable secondary radical, but achieving high regioselectivity for a specific dichlorination pattern on a long-chain alkane remains challenging.

The effect of pressure on free-radical chlorination is less pronounced in terms of regioselectivity. High pressure can influence the rate of reaction, particularly in the gas phase, by increasing the frequency of molecular collisions. researchgate.netlibretexts.org In liquid-phase reactions, the effect of pressure on the reaction rate and selectivity is generally minimal under typical laboratory conditions. Some studies on high-pressure free-radical polymerization have shown that high pressure can suppress chain termination reactions, leading to higher molecular weight polymers, but this principle is not directly applicable to achieving regioselectivity in small molecule chlorination. researchgate.net

A more targeted approach to synthesizing 1,2,11,12-tetrachlorododecane involves the chlorination of an unsaturated precursor, specifically 1,11-dodecadiene (B1329416). This strategy leverages the reactivity of the double bonds to introduce chlorine atoms at specific locations.

The reaction of an alkene with chlorine gas results in the addition of chlorine atoms across the double bond, a process known as vicinal dichlorination. By starting with 1,11-dodecadiene, which has double bonds at the 1 and 11 positions, it is theoretically possible to achieve chlorination at the 1,2 and 11,12 positions.

The mechanism of this reaction typically involves the formation of a cyclic chloronium ion intermediate, which is then attacked by a chloride ion from the opposite side, leading to anti-addition of the two chlorine atoms. For a non-conjugated diene like 1,11-dodecadiene, the two double bonds are expected to react independently. Careful control of the stoichiometry of the chlorinating agent would be necessary to favor the tetrachlorinated product over partially chlorinated intermediates.

Table 2: Proposed Reaction Scheme for the Chlorination of 1,11-Dodecadiene
ReactantReagentProduct
1,11-DodecadieneCl₂This compound

Sulfuryl chloride (SO₂Cl₂) can also be used as a chlorinating agent for alkenes. In the presence of a radical initiator, such as AIBN, sulfuryl chloride can chlorinate alkenes via a free-radical chain mechanism. However, for the synthesis of vicinal dichlorides, the reaction is often carried out in the absence of a radical initiator, proceeding through an ionic mechanism.

The reaction of sulfuryl chloride with alkenes can lead to the formation of vicinal dichlorides. The reaction conditions, such as temperature and the presence or absence of initiators, can influence the reaction pathway and the product distribution. For a diene like 1,11-dodecadiene, the use of sulfuryl chloride could potentially offer a more controlled method for the addition of chlorine across the double bonds compared to using chlorine gas directly, although side reactions such as rearrangements and the formation of chloro-sulfate intermediates are possible. rsc.org

Addition Reactions to Unsaturated Dodecane Precursors

Catalytic Systems in the Synthesis of Tetrachlorododecanes

Catalysis is crucial for improving the efficiency and selectivity of dodecane chlorination. Both metal-based and photocatalytic systems have been developed to activate the otherwise inert C-H bonds of alkanes under milder conditions than traditional high-temperature or UV-initiated radical reactions. byjus.comresearchgate.net

Transition metal catalysts are instrumental in facilitating the chlorination of alkanes by providing alternative reaction pathways with lower activation energies. These catalysts can help generate reactive chlorine species or activate the alkane's C-H bonds directly.

Research into alkane halogenation has identified several effective metal-based systems. For instance, various transition metal-catalyzed approaches have been shown to be viable for C-H halogenation, offering an alternative to traditional methods that often suffer from low selectivity. researchgate.net While direct synthesis of this compound is not prominently documented, principles from related reactions suggest that catalysts containing metals like iron, copper, or palladium could be employed. These systems often involve the metal center in a redox cycle that generates a chlorine radical or a related species responsible for hydrogen abstraction from the alkane chain. The ligand environment around the metal center plays a critical role in tuning the catalyst's reactivity and selectivity.

Table 1: Overview of Selected Metal-Catalyzed Systems for Alkane Chlorination

Catalyst TypeMetal CenterSupport/LigandApplicable ToKey Feature
Lewis Acid CatalystIron (Fe)Iron(III) ChlorideAromatic HalogenationPromotes electrophilic substitution on arenes. ncert.nic.in
C-H Functionalization CatalystPalladium (Pd)Various Organic LigandsSite-selective C-H HalogenationDirects halogenation to specific positions using directing groups. researchgate.net
Hydrogen Atom TransferCopper (Cu)Copper(II) Chloride ComplexTertiary & Benzylic C-H BondsEfficiently transfers a chlorine atom after selective H-atom abstraction. nih.gov

Photocatalysis utilizes light to generate highly reactive species that can initiate chlorination under mild conditions. digitellinc.com This approach offers a sustainable alternative to energy-intensive thermal methods and can provide unique selectivity.

A notable advancement in this area is the use of a specially designed metal-organic layer (MOL) material incorporating an iron (Fe) center. chemrxiv.org This system, when irradiated with light, generates a reactive species capable of abstracting a hydrogen atom from a linear alkane. The structure of the MOL catalyst creates a constrained environment that directs the chlorination with high selectivity, preferentially to the 2-position of the alkane chain. chemrxiv.org The proposed mechanism involves a ligand-to-metal charge transfer (LMCT) within the catalyst, which ultimately leads to the formation of an amidyl radical that performs the selective hydrogen atom abstraction. chemrxiv.org

Table 2: Examples of Photocatalytic Systems in Alkane Functionalization

Catalyst SystemActive Species/CenterMechanismSelectivity/Application
Metal-Organic Layer (MOL)Iron (Fe)Ligand-to-Metal Charge Transfer (LMCT)High 2-position selectivity in linear alkane chlorination. chemrxiv.org
Iron Oxides on Boron Carbon Nitride (FeOx/BCN)Iron Oxide ClustersChlorine radical generation for C-H activation.Functionalization of light alkanes (methane, ethane). acs.org
Cerium-based CatalystsCerium (Ce)Dual Photoredox/Chlorine CatalysisCross-dehydrogenative coupling of alkanes. researchgate.net

Control of Isomer Formation and Selectivity in Tetrachlorododecane Synthesis

Controlling the outcome of dodecane chlorination to favor a specific isomer like this compound requires overcoming two major hurdles: preventing over-chlorination and dictating the precise locations of chlorine atom substitution. libretexts.org

Free-radical chlorination is a chain reaction that, if not controlled, leads to a mixture of products with varying numbers of chlorine atoms. vedantu.comsavemyexams.com The initial monochlorinated product can react further to form dichlorinated species, which can then be converted to trichlorinated, tetrachlorinated, and even more highly substituted products. byjus.comlibretexts.org

Several strategies can be employed to minimize this multi-chlorination and target a specific degree of substitution, such as tetrachlorination:

Stoichiometric Control: Carefully managing the molar ratio of the chlorinating agent to dodecane is the most fundamental method. Using a limited amount of the chlorine source can favor less-chlorinated products, though achieving a high yield of a single tetrachlorinated product without forming other congeners is difficult.

Catalyst Design: While challenging, a catalyst could theoretically be designed to deactivate after a certain number of chlorination events on a single molecule, though this level of control is not yet common.

In practice, industrial production of chlorinated paraffins often results in a complex mixture where the degree of chlorination is described as an average or a range. epa.gov Separating a single, pure tetrachlorinated isomer from this mixture is an exceptionally difficult task.

Achieving positional selectivity in the chlorination of a long-chain alkane like dodecane is a significant challenge because the secondary C-H bonds along the chain (positions 2 through 11) have very similar bond dissociation energies and reactivity. wikipedia.org

Several factors influence where the chlorine atoms will attach:

Statistical Probability: Dodecane has 20 secondary hydrogens (at C2-C11) and 6 primary hydrogens (at C1 and C12). In a purely random reaction, substitution would be far more likely to occur at a secondary position. scienceinfo.com

Inherent Reactivity: Tertiary C-H bonds are the most reactive towards radical abstraction, followed by secondary, and then primary. Since dodecane only has primary and secondary hydrogens, there is a slight inherent preference for substitution at the more reactive secondary positions. wikipedia.org

Catalyst-Induced Selectivity: The most effective way to control positional selectivity is through catalysis. As demonstrated with the iron-based MOL photocatalyst, the catalyst's structure can create steric hindrance or electronic effects that favor chlorination at a specific site (e.g., the 2-position). chemrxiv.org To synthesize the 1,2,11,12 isomer, a highly sophisticated catalyst would be required, potentially one with two active sites capable of interacting with both ends of the dodecane molecule simultaneously.

Solvent Effects: The choice of solvent can influence the selectivity of photochlorination by interacting with the chlorine radical, thereby altering its reactivity and steric bulk. Aromatic solvents, for example, have been shown to increase the selectivity of chlorination. wikipedia.org

Table 3: Factors Affecting Positional Selectivity in Alkane Chlorination

FactorDescriptionOutcome/Effect
C-H Bond Type Inherent reactivity of primary vs. secondary C-H bonds.Secondary C-H bonds are generally more reactive than primary ones, leading to a preference for internal substitution. wikipedia.org
Statistical Distribution The number of available hydrogen atoms at each position on the alkane chain.For dodecane, there are more secondary hydrogens, statistically favoring substitution at positions C2-C11. scienceinfo.com
Steric Hindrance The physical blocking of certain C-H bonds by the catalyst or the molecule's own structure.Bulky catalysts or reagents may favor less hindered positions, such as those near the end of the chain. nih.gov
Catalyst Structure The specific design of a catalyst's active site.Can create pockets or channels that guide the alkane and direct the chlorination to a specific position (e.g., 2-position selectivity with MOL). chemrxiv.org
Solvent Interaction between the solvent and the reactive chlorine radical.Can alter the reactivity and effective size of the chlorinating species, thereby changing the ratio of isomers formed. wikipedia.org

Chemical Reactivity and Mechanistic Investigations of 1,2,11,12 Tetrachlorododecane

Fundamental Reaction Pathways of 1,2,11,12-Tetrachlorododecane

There is no specific experimental data available in the reviewed literature concerning the dehydrochlorination reactions of this compound and the resulting product formation.

No studies detailing the further chlorination or halogenation pathways of this compound were found in the available scientific literature.

Kinetic Studies of this compound Transformations

Specific rate law derivations for reactions involving this compound are not present in the current body of scientific literature.

There is no available research that has investigated the effects of temperature and pressure on the reaction rates of this compound.

Detailed Mechanistic Elucidation of this compound Reactivity

A detailed mechanistic elucidation of this compound reactivity is not available, as no specific studies on its reaction mechanisms have been published.

Free Radical Mechanisms in Alkane Halogenation

The chlorination of a long-chain alkane such as dodecane (B42187) to produce this compound proceeds via a free-radical chain reaction. wikipedia.org This type of reaction is typically initiated by thermal or photochemical energy (e.g., UV light) and involves three key stages: initiation, propagation, and termination. onlineorganicchemistrytutor.combyjus.com

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine atoms, or radicals (Cl•). This step requires an input of energy to break the Cl-Cl bond. byjus.comyoutube.com

Propagation: This stage consists of a cycle of two repeating steps that generate the product and regenerate a radical, allowing the chain reaction to continue. wikipedia.orgbyjus.com

A chlorine radical abstracts a hydrogen atom from the dodecane chain, forming a dodecyl radical (C₁₂H₂₅•) and a molecule of hydrogen chloride (HCl).

The resulting dodecyl radical is unstable and reacts with another chlorine molecule (Cl₂) to form a monochlorinated dodecane and a new chlorine radical. wikipedia.org

This cycle continues, leading to further chlorination of the alkane. The formation of a tetrachlorinated product like this compound involves subsequent propagation steps where already chlorinated dodecane molecules become the substrate for further chlorine radical attack. missouri.edu

Termination: The chain reaction ceases when two free radicals combine to form a stable, non-radical species. onlineorganicchemistrytutor.com This can occur in several ways, such as the combination of two chlorine radicals, a chlorine radical with a dodecyl radical, or two dodecyl radicals. byjus.com

StageGeneral ReactionExample (Formation of Chlorododecane)
Initiation X₂ → 2 X•Cl₂ + UV light → 2 Cl•
Propagation (Step 1) R-H + X• → R• + H-XC₁₂H₂₆ + Cl• → C₁₂H₂₅• + HCl
Propagation (Step 2) R• + X₂ → R-X + X•C₁₂H₂₅• + Cl₂ → C₁₂H₂₅Cl + Cl•
Termination 2 X• → X₂2 Cl• → Cl₂
R• + X• → R-XC₁₂H₂₅• + Cl• → C₁₂H₂₅Cl
2 R• → R-R2 C₁₂H₂₅• → C₂₄H₅₀

Transition State Analysis and Reaction Energetics

The selectivity and rate of free radical chlorination are governed by the energetics of the reaction, particularly the stability of the transition states in the hydrogen abstraction step. missouri.edu According to the Hammond postulate, the structure of the transition state for an endothermic reaction step resembles the products, while for an exothermic step, it resembles the reactants. masterorganicchemistry.com

The hydrogen abstraction step in chlorination is exothermic. masterorganicchemistry.com This means the transition state is "early," resembling the reactants (the alkane and the chlorine radical). youtube.commasterorganicchemistry.com Consequently, the energy differences between the transition states for abstracting primary (1°), secondary (2°), or tertiary (3°) hydrogens are small. This leads to low regioselectivity in chlorination, meaning that a mixture of isomers is often formed. masterorganicchemistry.com

In the case of dodecane, there are primary hydrogens (at C1 and C12) and secondary hydrogens (at C2 through C11). The abstraction of a secondary hydrogen leads to a more stable secondary radical compared to the primary radical formed from abstracting a primary hydrogen. srmist.edu.in While chlorination favors reaction at secondary positions, its low selectivity means that substitution at primary positions also occurs. The formation of this compound specifically involves the substitution of hydrogens at the C1, C2, C11, and C12 positions.

ParameterChlorinationBromination
Nature of H-Abstraction Step Exothermic masterorganicchemistry.comEndothermic masterorganicchemistry.com
Transition State Early (reactant-like) masterorganicchemistry.comLate (product-like) masterorganicchemistry.com
Selectivity Low masterorganicchemistry.comHigh onlineorganicchemistrytutor.com
Relative Reactivity (Typical Alkane) 3° > 2° > 1°3° >> 2° >> 1°

Identification of Reactive Intermediates

The key reactive intermediates in the free radical chlorination of dodecane are free radicals—species with unpaired electrons. onlineorganicchemistrytutor.comlibretexts.org These intermediates are short-lived and highly reactive. libretexts.org

Chlorine Radical (Cl•): Formed during the initiation step, the chlorine radical is the species that initiates the chain propagation by abstracting a hydrogen atom from the alkane chain. wikipedia.orgyoutube.com

Alkyl Radicals (R•): When a chlorine radical abstracts a hydrogen from dodecane, a dodecyl radical is formed. The stability of this radical intermediate depends on its structure. srmist.edu.in

Primary (1°) Dodecyl Radical: Formed by removing a hydrogen from C1 or C12.

Secondary (2°) Dodecyl Radical: Formed by removing a hydrogen from any carbon from C2 to C11.

Secondary radicals are more stable than primary radicals due to hyperconjugation. srmist.edu.in This difference in stability influences the reaction rates, making abstraction of secondary hydrogens slightly faster than primary ones. In the progressive chlorination to form this compound, chlorinated alkyl radicals would also form as intermediates. For example, after the initial chlorination at the C1 position, a 1-chlorododecyl radical would be an intermediate in the formation of a dichlorododecane.

Reactive IntermediateFormationRole in MechanismRelative Stability
Chlorine Radical (Cl•) Homolysis of Cl₂Hydrogen abstraction from the alkane chain byjus.comN/A
Primary Dodecyl Radical H-abstraction from C1 or C12 of dodecaneReacts with Cl₂ to form a primary chloroalkane wikipedia.orgLess Stable
Secondary Dodecyl Radical H-abstraction from C2-C11 of dodecaneReacts with Cl₂ to form a secondary chloroalkane wikipedia.orgMore Stable
Chlorinated Dodecyl Radicals H-abstraction from a chlorododecane moleculeReacts with Cl₂ to form a polychlorinated alkaneStability influenced by the position of existing chlorine atoms

Advanced Analytical and Characterization Techniques for 1,2,11,12 Tetrachlorododecane

Chromatographic Separation Methodologies for 1,2,11,12-Tetrachlorododecane and its Congeners

Chromatographic techniques are fundamental for separating this compound from other chlorinated alkanes and its own isomers. The choice of method is dictated by the complexity of the sample matrix and the required resolution.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like tetrachlorododecanes. The gas chromatograph separates individual isomers based on their boiling points and interactions with the stationary phase of the analytical column. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint.

For chlorinated alkanes, electron capture negative ionization (ECNI) is often employed as the ionization source in the mass spectrometer due to its high sensitivity for halogenated compounds. The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the [M-Cl]⁻ ion, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which aids in confirming the number of chlorine atoms in the molecule. The fragmentation pattern provides further structural information, helping to distinguish between different positional isomers. Separation of stereoisomers often requires specialized chiral stationary phases. nih.gov

Table 1: Illustrative GC-MS Parameters for Tetrachlorododecane Isomer Analysis

ParameterSpecificationPurpose
Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl PolysiloxaneProvides separation based on boiling point and polarity.
Carrier Gas Helium, constant flow rate of 1.2 mL/minTransports analytes through the column.
Oven Program 100°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 minEnsures separation of congeners with varying volatility.
Injector Splitless, 280°CIntroduces the sample onto the column without discrimination.
Ionization Mode Electron Capture Negative Ionization (ECNI)Enhances sensitivity for chlorinated compounds.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Separates ions based on their mass-to-charge ratio.
Scan Range m/z 50-500Covers the expected mass range of the parent ion and its fragments.

High-Resolution Gas Chromatography (HRGC) utilizes narrow-bore capillary columns (typically with internal diameters ≤0.25 mm) to achieve superior separation efficiency and resolution compared to older packed-column methods. For a complex mixture of chlorinated dodecanes, which may contain dozens or hundreds of isomers, HRGC is indispensable. The high efficiency of these columns allows for the separation of closely eluting isomers that would otherwise co-elute and confound identification. The enhanced resolution provided by HRGC is critical for differentiating this compound from other isomers such as 1,2,3,4-tetrachlorododecane or 5,6,7,8-tetrachlorododecane, which may have very similar boiling points.

For exceptionally complex samples, such as environmental extracts or technical chlorinated paraffin (B1166041) mixtures, one-dimensional HRGC may still be insufficient to resolve all components. In such cases, multidimensional gas chromatography (MDGC), particularly comprehensive two-dimensional gas chromatography (GC×GC), offers significantly enhanced separation power. monash.edunih.gov

GC×GC employs two columns with different stationary phases connected by a modulator. nih.gov The modulator traps fractions from the first column's effluent and re-injects them onto the second, faster-separating column. unito.it A typical setup involves a non-polar primary column separating analytes by boiling point, and a polar secondary column providing separation based on polarity. This orthogonal separation mechanism distributes the compounds across a two-dimensional plane, dramatically increasing peak capacity and resolving components that overlap in a single-column separation. unito.it When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC-TOFMS becomes an incredibly powerful tool for the detailed characterization of chlorinated paraffin congeners. nih.gov

Table 2: Typical Column Configuration for GC×GC Analysis of Chlorinated Alkanes

DimensionColumn PhaseSeparation Principle
First Dimension (¹D) Non-polar (e.g., 100% dimethylpolysiloxane)Primarily based on analyte volatility and boiling point.
Second Dimension (²D) Polar (e.g., 50% cyanopropylphenyl polysiloxane)Based on analyte polarity and specific interactions with the stationary phase.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

While chromatography separates components of a mixture, spectroscopy is required for the definitive structural elucidation of the isolated this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise molecular structure of an organic compound. For this compound, a combination of ¹H NMR and ¹³C NMR would confirm the 12-carbon backbone and provide initial information on the location of the chlorine atoms by observing the chemical shifts and splitting patterns of the protons and carbons adjacent to the C-Cl bonds.

More specifically, ³⁵Cl NMR spectroscopy can serve as a powerful and sensitive tool for direct structural investigation of covalently bound organic chlorine atoms. nih.gov The chemical shifts and quadrupolar asymmetry parameters in ³⁵Cl NMR are highly sensitive to the local electronic environment, making it possible to distinguish between chemically different chlorine sites. nih.gov For this compound, one would expect distinct signals for the chlorine atoms at the primary (C1, C12) and secondary (C2, C11) positions. The isotropic chemical shift (δiso) values for chlorine atoms attached to CH₂ carbons typically range from 150 to 200 ppm. nih.gov This technique allows for unambiguous confirmation of the chlorine substitution pattern and can reveal the presence of multiple non-equivalent molecules in a crystal's asymmetric unit. nih.gov

Table 3: Predicted NMR Chemical Shifts for this compound

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity
¹H H-C(1)~3.6-3.8dd
H-C(2)~4.0-4.2m
H-C(11)~4.0-4.2m
H-C(12)~3.6-3.8dd
¹³C C-1~45-50CH₂
C-2~60-65CH
C-11~60-65CH
C-12~45-50CH₂
³⁵Cl Cl-C(1), Cl-C(12)150-200-
Cl-C(2), Cl-C(11)150-200-
Note: Predicted values are illustrative. Actual values depend on solvent and experimental conditions. The two ³⁵Cl signals would be distinct but fall within the same general range.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov For this compound, these methods can confirm the presence of the alkane backbone and the carbon-chlorine bonds.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum would be dominated by strong C-H stretching absorptions around 2850-2960 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹, characteristic of the long methylene (-CH₂-) chain. The C-Cl stretching vibrations typically appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The exact position of these bands can provide information about the conformation of the C-Cl bond (gauche or trans).

Raman Spectroscopy : Raman spectroscopy relies on the inelastic scattering of monochromatic light. nih.gov While C-H stretching modes are also visible in Raman spectra, the C-Cl bonds often produce stronger and more easily identifiable signals than in IR spectroscopy. This makes Raman a valuable complementary technique for confirming the presence of chlorination. As IR and Raman spectroscopy are governed by different selection rules (change in dipole moment for IR, change in polarizability for Raman), they provide a more complete picture of the molecule's vibrational modes when used together. nih.gov

Table 4: Key Vibrational Modes for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
C-H Asymmetric/Symmetric Stretching2850 - 2960IR, Raman
C-H Bending (Scissoring/Wagging)1300 - 1470IR
C-Cl Stretching600 - 800IR, Raman (often strong)
C-C Stretching800 - 1200IR, Raman

Mass Spectrometry Techniques (e.g., ECNI-MS, High-Resolution MS) for Molecular Identification

The molecular identification of this compound, a specific congener within the broader class of chlorinated paraffins (CPs), relies on sophisticated mass spectrometry (MS) techniques. CPs are complex mixtures of polychlorinated n-alkanes, making the identification of individual compounds challenging. wikipedia.org Gas chromatography coupled with electron capture negative ionization mass spectrometry (GC/ECNI-MS) is a commonly applied technique for the analysis of CPs. pops.int In ECNI-MS, ionization is primarily driven by the capture of thermal electrons, which often leads to the fragmentation of the molecule into [M-Cl]⁻ ions. acs.org This method is particularly sensitive to chlorinated compounds. researchgate.net

However, a significant challenge with ECNI-MS is that the instrument's response is heavily influenced by the degree of chlorination, with highly chlorinated homologues generally producing a stronger signal. acs.orgresearchgate.netresearchgate.net This can lead to quantification errors if the reference standard's chlorination pattern does not closely match the analyte's. nih.gov To address this, correction factors for different degrees of chlorination are sometimes applied to the data. researchgate.net

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, offers significant advantages for the analysis of complex CP mixtures. agilent.com HRMS provides highly accurate mass measurements, which allows for the determination of molecular formulae and helps to distinguish between different CP homologue groups (e.g., short-chain vs. medium-chain CPs). agilent.comthermofisher.com This high resolving power is crucial for separating the signals of CP congeners from interfering compounds, such as polychlorinated biphenyls (PCBs). agilent.com The combination of gas chromatography with HRMS operated in negative chemical ionization mode (GC-NCI-Q-TOF-HRMS) allows for the extraction of accurate masses, enabling the clear distinction between short-chain (SCCP) and medium-chain (MCCP) chlorinated paraffins. agilent.com

TechniquePrincipleApplication to this compoundLimitations
GC/ECNI-MS Gas chromatography separates compounds, which are then ionized by electron capture, forming negative ions that are detected by the mass spectrometer. acs.orgHighly sensitive detection and quantification. Identification is based on retention time and mass-to-charge ratio of fragment ions (typically [M-Cl]⁻). acs.orgInstrument response is highly dependent on the degree of chlorination, potentially leading to quantification inaccuracies. researchgate.netnih.gov
High-Resolution MS (e.g., GC-Q-TOF) Provides very precise mass measurements, allowing for the determination of elemental composition from the exact mass. agilent.comthermofisher.comAccurate mass measurement confirms the molecular formula (C12H22Cl4). nih.gov It effectively distinguishes this compound from other co-eluting compounds and different CP homologues. agilent.comHigher instrumentation cost and complexity compared to low-resolution MS.
Table 1: Comparison of Mass Spectrometry Techniques for this compound Identification.

Development and Role of this compound as a Reference Standard

In the analysis of chlorinated paraffins, the use of well-characterized reference standards is crucial for accurate quantification and reliable data comparison across laboratories. researchgate.netresearchgate.net this compound serves as a constitutionally defined CP standard, meaning its chemical structure, including the carbon chain length and the precise positions of the chlorine atoms, is known. ntnu.no Such single-congener standards are vital for calibrating analytical instruments and validating methods, which is a significant step up from using poorly characterized technical CP mixtures that have historically been employed. bcp-instruments.com The availability of specific standards like this compound enables more accurate CP measurements and helps harmonize results from different analytical platforms. bcp-instruments.com

Challenges in Obtaining Well-Characterized Chlorinated Paraffin Standards

The primary difficulty in CP analysis is the extreme complexity of commercial CP products, which can contain thousands of different homologues and isomers. wikipedia.orgnih.gov This complexity makes the synthesis and isolation of individual congeners a significant challenge. ntnu.no A major hurdle for researchers is the lack of suitable and widely accepted reference materials (RMs). bcp-instruments.com Many commercially available CP mixture standards are not well-characterized or purity-assessed. bcp-instruments.comresearchgate.net Furthermore, impurities can be present in these mixtures; for example, SCCP standards have been found to contain measurable amounts of MCCPs and long-chain chlorinated paraffins (LCCPs). researchgate.net The synthesis routes must be carefully designed to deliver individual CPs with defined chlorine positions and numbers, which is a non-trivial task. bcp-instruments.comresearchgate.net These challenges result in a scarcity of reliable standards, particularly for longer-chain CPs, which often leads to semi-quantitative analysis. pops.intbcp-instruments.com

Purity Assessment Methodologies for Reference Materials

Ensuring the purity of a reference material like this compound is paramount for its use in quantitative analysis. researchgate.net The chemical purity of synthesized CP standards is typically established using one or more gas chromatography-based methods. bcp-instruments.com These can include GC with flame ionization detection (GC-FID), GC-MS, tandem mass spectrometry (GC-MS/MS), or high-resolution GC-MS. bcp-instruments.com These techniques separate the target compound from any starting materials, by-products, or other impurities, allowing for an assessment of its concentration relative to any other detected substances. In addition to chromatographic methods, the chemical structure of the synthesized standard is identified and confirmed using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry to ensure it is the correct, desired compound. bcp-instruments.com

Complementary Analytical Techniques in this compound Research

Elemental Analysis for Chlorine Content Verification

Elemental analysis is a fundamental technique used to verify the bulk chemical composition of a substance. For a chlorinated compound like this compound, elemental analysis provides a direct measurement of the mass percentage of chlorine in the material. This experimental value can then be compared to the theoretical chlorine content calculated from its molecular formula (C12H22Cl4). The theoretical chlorine content for this compound is approximately 46.03% by weight. esslabshop.com This verification is a critical quality control step in the characterization of a reference standard, ensuring that the degree of chlorination matches what is expected from the synthesis. acs.org Discrepancies between chlorine content determined by elemental analysis and that inferred from mass spectrometry can reveal biases in the MS ionization or fragmentation process. acs.org

Advanced Thermal Analysis Techniques (e.g., TGA) in Material Characterization

Advanced thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to characterize the material properties of compounds by measuring changes in their physical and chemical properties as a function of temperature. TGA measures the change in mass of a sample as it is heated at a controlled rate. This provides information on thermal stability and decomposition profiles.

When a compound like this compound is analyzed by TGA, the resulting data can reveal the temperature at which it begins to decompose and the different stages of mass loss. Often, TGA is coupled with other techniques, such as mass spectrometry (TG-MS) or differential scanning calorimetry (TG-DSC), to identify the gaseous products evolved during decomposition and to measure the energy changes (endothermic or exothermic) associated with the thermal events. d-nb.info For chlorinated paraffins, thermal decomposition would involve processes like dehydrochlorination. The analysis can be performed under different atmospheres (e.g., inert like helium or oxidizing like synthetic air) to understand how the environment affects the decomposition pathway. d-nb.info

TechniqueInformation ObtainedRelevance to this compound
Thermogravimetric Analysis (TGA) Measures mass change versus temperature. d-nb.infoDetermines the thermal stability and decomposition temperature range of the compound.
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as a function of temperature. d-nb.infoIdentifies phase transitions (e.g., melting point) and characterizes thermal events as endothermic or exothermic.
Evolved Gas Analysis (e.g., TG-MS) Identifies the chemical nature of gases released during thermal decomposition. d-nb.infoCan identify decomposition products such as hydrogen chloride (HCl) and various hydrocarbon fragments.
Table 2: Advanced Thermal Analysis Techniques for Material Characterization.

Environmental Transformation and Fate of 1,2,11,12 Tetrachlorododecane Congeners

Abiotic Degradation Processes of Chlorinated Dodecanes

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For chlorinated dodecanes, key abiotic pathways include photochemical degradation and, to a lesser extent, hydrolysis.

In sunlit surface waters, photochemical reactions are a significant degradation pathway for many organic pollutants. researchgate.net For short-chain chlorinated paraffins (SCCPs) like 1,2,11,12-tetrachlorododecane, indirect photolysis involving reactive species generated from dissolved organic matter (DOM) is a primary mechanism. researchgate.netnsf.gov

The photochemical degradation of SCCPs in aqueous environments is largely driven by photochemically-produced reactive intermediates, particularly hydrated electrons (e⁻(aq)) and hydroxyl radicals (•OH). researchgate.net These reactive species are formed when constituents of natural water, such as DOM or nitrate, absorb light. researchgate.net

Hydrated Electrons (e⁻(aq)) : These are highly effective in degrading highly chlorinated compounds through reductive dehalogenation. researchgate.netchemrxiv.org Research has shown that the degradation rate constants for SCCPs with hydrated electrons are on the same order of magnitude as those for well-known chlorinated pesticides. researchgate.net The reactivity generally increases with a higher degree of chlorination. For compounds with a chlorine-to-carbon ratio above approximately 0.6, the reaction rates with hydrated electrons are higher than those with hydroxyl radicals. researchgate.net

Hydroxyl Radicals (•OH) : These are powerful, non-selective oxidants capable of degrading a wide range of organic pollutants. researchgate.netnih.gov While it was once thought that •OH were less important for highly chlorinated alkanes, recent studies have demonstrated that they can contribute significantly to their degradation, with second-order rate constants similar to or even higher than those for hydrated electrons in some cases. researchgate.net The degradation initiated by •OH often proceeds through a hydrogen-abstraction pathway. nih.gov

Laboratory studies using this compound as a model SCCP have been conducted to determine its reactivity with these species. researchgate.netchemrxiv.org

The kinetics of photodegradation provide insight into the rate at which these compounds are transformed in the environment. Studies have determined the second-order rate constants for the reaction of various SCCP model compounds, including this compound (TCDod), with both hydrated electrons and hydroxyl radicals. researchgate.net

For a related compound, 1,2,9,10-tetrachlorodecane (B1257318), significant degradation has been observed under UV irradiation in the presence of hydrogen peroxide (a source of •OH radicals). nih.govislandscholar.ca In a photo-Fenton system, which enhances the production of •OH radicals, 61% of the initial concentration of 1,2,9,10-tetrachlorodecane disappeared within 10 minutes of exposure. nih.govislandscholar.ca

Second-Order Rate Constants for the Reaction of this compound (TCDod) with Reactive Species
Reactive SpeciesRate Constant (M⁻¹s⁻¹)Reference
Hydrated Electron (e⁻(aq))4.1 x 10⁹ researchgate.net
Hydroxyl Radical (•OH)2.9 x 10⁹ researchgate.net

Hydrolysis is an abiotic degradation pathway where a molecule is cleaved by reaction with water. For some chlorinated alkanes, such as 1,1,1-trichloroethane, hydrolysis can be a significant attenuation process. clu-in.org However, for long-chain chlorinated paraffins, this process is generally considered to be very slow under typical environmental conditions and is often not a primary degradation pathway compared to photochemical or biological processes. cloudfront.net

Other abiotic mechanisms can include reductive processes mediated by naturally occurring minerals containing iron, such as magnetite or iron sulfides. provectusenvironmental.comehs-support.com These abiotic reductive pathways can lead to the degradation of chlorinated compounds without the accumulation of typical daughter products seen in biotic pathways. cloudfront.netprovectusenvironmental.com While extensively studied for chlorinated solvents like tetrachloroethene (PCE) and trichloroethene (TCE), specific data on the role of these mineral-mediated reactions in the transformation of this compound is limited. ehs-support.comserdp-estcp.mil

Photochemical Degradation Pathways in Aqueous Solutions

Biotic Degradation Studies and Microbial Interactions

Biotic degradation, or biodegradation, involves the transformation of compounds by microorganisms. The potential for bacteria, fungi, and other microbes to break down chlorinated dodecanes is a critical factor in their environmental persistence.

The biodegradation of chlorinated compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the pathways and efficiencies often differ significantly.

Anaerobic Biodegradation : Under anaerobic conditions, highly chlorinated compounds are more susceptible to degradation through a process called reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process has been extensively documented for chlorinated ethenes and ethanes. nih.gov For example, studies on 1,1,2,2-tetrachloroethane (B165197) in wetland sediments showed rapid degradation under anaerobic conditions, with half-lives ranging from 4.3 to 6.9 days in laboratory microcosms. usgs.gov While specific studies on this compound are scarce, the principles of anaerobic degradation suggest that it could be susceptible to similar reductive pathways, although likely at slower rates due to its longer carbon chain and different chlorine substitution pattern.

Aerobic Biodegradation : Aerobic degradation of chlorinated alkanes is generally more effective for less-chlorinated compounds. nih.gov Microorganisms, including various species of bacteria, fungi, and yeasts, have been identified that can degrade hydrocarbons aerobically, often using them as a source of carbon and energy. nih.gov The initial step in aerobic degradation often involves the action of oxygenase enzymes. While the aerobic biodegradation of long-chain non-chlorinated alkanes is well-established, the presence of multiple chlorine atoms on a molecule like this compound can hinder enzymatic attack, making it more recalcitrant to aerobic degradation. escholarship.org In some cases, a sequential anaerobic-aerobic process can be effective, where anaerobic conditions are used to initially dechlorinate the compound, followed by aerobic conditions to degrade the less-chlorinated daughter products. nih.gov


Microbial Involvement and Specific Degrading Strains (e.g., Sphingobium indicum)

The biodegradation of persistent organochlorine compounds is a key area of environmental research. While specific studies on the microbial degradation of this compound are limited, research on similar chlorinated compounds provides significant insights into the potential microbial players and their mechanisms. Bacteria from the genus Sphingobium have been identified as particularly effective in degrading various chlorinated pollutants. nih.govscispace.comresearchgate.net

Sphingobium indicum, for instance, has demonstrated a strong capability for degrading hexachlorocyclohexane (B11772) (HCH), another persistent organochlorine pesticide. nih.gov Strains like Sphingobium indicum B90A are considered to have high potential for use in the bioremediation of HCH-contaminated sites. nih.govresearchgate.net The metabolic versatility of Sphingobium species is rooted in specific genetic pathways. Genomic analyses of HCH-degrading Sphingobium strains have revealed the presence of lin genes, which are responsible for the catabolism of HCH. nih.gov Furthermore, these genomes often contain gene clusters that enable the degradation of other xenobiotic compounds, such as tetrachloroethene, suggesting a broader potential for breaking down complex chlorinated molecules, including chlorinated dodecanes. nih.gov The central role of Sphingomonadaceae in the complete mineralization of HCH highlights their importance in the environmental detoxification of chlorinated hydrocarbons. nih.gov

Biotransformation Pathways (e.g., Hydrogenolysis, Dichloroelimination, Dehydrochlorination)

The biotransformation of chlorinated paraffins involves several chemical reactions that reduce their toxicity and persistence. Dechlorination, the removal of chlorine atoms from the molecule, is considered a primary pathway in the breakdown of CPs. researchgate.net This process can occur through various specific mechanisms:

Hydrogenolysis: This reductive dechlorination pathway involves the replacement of a chlorine atom with a hydrogen atom. It is a common step in the anaerobic degradation of chlorinated alkanes.

Dichloroelimination: In this process, two chlorine atoms are removed from adjacent carbon atoms, leading to the formation of a double bond and creating a chlorinated olefin.

Dehydrochlorination: This pathway involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons, also resulting in the formation of a carbon-carbon double bond (an olefin) and releasing hydrogen chloride (HCl).

Research on the biotransformation of various CP congeners has shown that these pathways can lead to a range of metabolic products. researchgate.net Hydroxylation, chlorine rearrangement, and the decomposition of the carbon chain are other potential biotransformation routes that can occur alongside dechlorination. researchgate.net The specific pathway utilized depends on the microbial species, the specific structure of the CP congener, and the prevailing environmental conditions (e.g., aerobic vs. anaerobic).

Environmental Transport and Distribution Modeling of Chlorinated Dodecanes

Due to the complexity of chlorinated paraffin (B1166041) mixtures and their presence in various environmental compartments, multimedia models are essential tools for predicting their transport, distribution, and ultimate fate on a regional and global scale. researchgate.netrsc.org

Application of Global Multimedia Models (e.g., BETR-Global, CoZMoMAN)

Global multimedia models are used to simulate the environmental fate of persistent organic pollutants (POPs) like chlorinated dodecanes, which fall under the category of short-chain chlorinated paraffins (SCCPs). These models integrate data on chemical properties, emissions, and environmental characteristics to predict concentrations in air, water, soil, and biota.

Two prominent models used for this purpose are:

BETR-Global: This fugacity-based model has been used to simulate the global environmental concentrations and compartmental distribution of SCCPs. researchgate.net Studies using BETR-Global have highlighted that modeling complex mixtures like SCCPs with a single set of physicochemical properties can lead to underestimations of environmental occurrence and risk, particularly in remote and cold regions like the Arctic. researchgate.net

CoZMoMAN (COntaminant FATE and Transport MOdel for MAN): This dynamic multimedia environmental fate and bioaccumulation model has been applied to evaluate the fate of SCCPs in the Nordic environment. rsc.org The model helps to reconcile emissions data with observed environmental concentrations and human exposure levels. rsc.org While CoZMoMAN has shown good performance, its predictions are sensitive to uncertainties in environmental half-lives and biotransformation rates, indicating a need for better data on these parameters. rsc.org

Table 1: Summary of Global Multimedia Models for Chlorinated Paraffins
Model NameModel TypeApplication for Chlorinated Paraffins (CPs)Key Findings/Insights
BETR-GlobalFugacity-based multimediaSimulating global fate and distribution of Short-Chain Chlorinated Paraffins (SCCPs). researchgate.netUsing single average physicochemical properties for the entire CP mixture can underestimate concentrations in remote, cold regions. researchgate.net
CoZMoMANDynamic multimedia fate and bioaccumulationEvaluating the environmental fate of SCCPs in the Nordic environment and reconciling emissions with observed concentrations. rsc.orgModel performance is strong but highlights uncertainties due to poorly established environmental half-lives and biotransformation rates for SCCPs. rsc.org

Modeling of Atmospheric and Aquatic Dispersion

Modeling the dispersion of chlorinated dodecanes in the atmosphere and water is crucial for understanding their transport from source regions to remote locations.

Atmospheric Dispersion: Chlorinated paraffins are semi-volatile organic compounds, allowing them to undergo long-range atmospheric transport. kjdb.org Models for atmospheric dispersion consider factors such as vapor pressure, atmospheric residence time, and rates of deposition (both wet and dry) to predict how these compounds travel through the air.

Aquatic Dispersion: In aquatic systems, models simulate the fate and transport of chlorinated compounds by accounting for processes like advection (transport with the flow of water), dispersion (spreading due to turbulence), sorption to sediment and suspended particles, and degradation. epa.govusgs.gov Models like PHREEQC can be adapted to simulate natural attenuation processes in contaminated aquifers. mdpi.com The transport of these hydrophobic compounds is often linked to sediment movement, as they tend to adsorb onto organic matter.

Long-Range Environmental Transport Potential Assessment

There is substantial evidence confirming the long-range environmental transport (LRT) of chlorinated paraffins, including those with a C12 carbon chain. The detection of CPs in remote ecosystems, far from any known sources, serves as a clear indicator of their potential for LRT. kjdb.orgacs.org

Research has consistently found SCCPs and other CPs in the environmental media and biota of polar regions. daneshyari.comnih.gov For instance, SCCPs have been measured in various biota samples from the Fildes Peninsula in Antarctica, confirming their presence in this remote environment. daneshyari.comnih.gov Studies in the Arctic have detected CPs with carbon chains up to C29 in marine wildlife, further demonstrating the extensive reach of these pollutants. acs.org Congener profiles in Antarctic samples show a predominance of shorter carbon chain CPs (C10), which suggests that these shorter-chain compounds have a higher potential for long-range transport compared to their longer-chain counterparts. nih.gov As a C12 compound, this compound is part of the SCCP group that exhibits significant potential for global distribution. researchgate.net

Formation and Persistence of Transformation Products (e.g., Chlorinated Olefins)

The environmental transformation of this compound and other CPs leads to the formation of various byproducts. These transformation products may have their own distinct environmental fates and toxicities.

One of the primary groups of transformation products is chlorinated olefins . researchgate.net These are unsaturated compounds formed through biotransformation pathways such as dichloroelimination and dehydrochlorination, where chlorine and hydrogen atoms are removed, creating a carbon-carbon double bond. researchgate.net The formation of chlorinated olefins is a significant outcome of the dechlorination process.

Theoretical and Computational Chemistry Approaches to 1,2,11,12 Tetrachlorododecane

Quantum Chemical Calculations for 1,2,11,12-Tetrachlorododecane

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

No specific studies utilizing Density Functional Theory to predict the electronic structure and reactivity of this compound are available in the surveyed scientific literature.

Ab Initio Methods for High-Accuracy Calculations

There is no published research employing high-accuracy ab initio methods for calculations on this compound.

Conformational Analysis and Stability Studies

Specific conformational analysis and stability studies for this compound have not been reported in the available scientific literature.

Molecular Modeling and Dynamics Simulations

Investigation of Intermolecular Interactions

There are no specific molecular modeling or dynamics simulation studies focused on the intermolecular interactions of this compound.

Prediction of Spectroscopic Signatures

No computational studies predicting the spectroscopic signatures (e.g., NMR, IR, Raman) of this compound are currently available.

Computational Prediction of Environmental Partitioning Parameters

Computational chemistry provides essential tools for estimating the environmental fate and transport of chemicals like this compound by predicting key partitioning parameters. These in silico methods are particularly valuable for compounds where experimental data is scarce, offering a cost-effective and rapid alternative to laboratory measurements. By modeling how a substance distributes itself between different environmental compartments such as water, air, soil, and biota, scientists can assess its potential for long-range transport, bioaccumulation, and persistence.

Octanol-Water Partition Coefficient (Kow) Modeling

The n-octanol-water partition coefficient (Kow), typically expressed in its logarithmic form (log Kow), is a critical parameter for assessing the partitioning behavior of chemicals. ecetoc.org It quantifies a compound's lipophilicity (affinity for fatty or organic phases) versus its hydrophilicity (affinity for aqueous phases). colostate.edu A high log Kow value suggests a tendency for the chemical to sorb to organic matter in soil and sediment and to bioaccumulate in the fatty tissues of organisms. ecetoc.org

Quantitative Structure-Property Relationship (QSPR) Models: These are statistical models that correlate the chemical structure with its physicochemical properties. Programs like KOWWIN use fragment-based methods, where the molecule is broken down into its constituent atoms and functional groups, and the log Kow is calculated by summing the contributions of each fragment. nih.gov

Physics-Based Models: These methods use quantum mechanics or molecular mechanics to calculate the free energy of solvation of a molecule in both octanol (B41247) and water. The difference in these solvation free energies is then used to compute the partition coefficient. nih.gov Prominent examples include:

COSMO-RS (Conductor-like Screening Model for Realistic Solvation): This model uses quantum chemical calculations to determine the screening charge density on the surface of a molecule, which is then used to predict its behavior in different solvents. nih.govnih.gov It is considered highly accurate for a wide range of compounds. nih.gov

SMD (Solvation Model based on Density): This is another widely used continuum solvation model that calculates the solvation free energy based on the electron density of the solute molecule. nih.govnih.gov

While specific modeled log Kow values for this compound are not published in readily accessible literature, the application of these established computational methods would be the standard approach to predict its partitioning behavior. Given its structure—a long aliphatic chain with four chlorine atoms—a high log Kow value is expected, indicating significant lipophilicity.

Air-Water (Kaw) and Octanol-Air (Koa) Partition Coefficients

The air-water partition coefficient (Kaw) and the octanol-air partition coefficient (Koa) are fundamental parameters for understanding the environmental distribution of a chemical, particularly its volatility and potential for atmospheric transport. nih.govnih.gov

Air-Water Partition Coefficient (Kaw): Also known as the Henry's Law constant (HLC), Kaw describes the equilibrium partitioning of a chemical between air and water. viu.ca It is a measure of a substance's tendency to volatilize from aqueous solutions. epa.gov Kaw can be computationally estimated from the ratio of a compound's vapor pressure to its aqueous solubility.

Octanol-Air Partition Coefficient (Koa): This coefficient describes the partitioning between octanol (as a surrogate for organic matter like soil, vegetation, and aerosols) and the air. nih.govnih.gov Koa is crucial for assessing the accumulation of airborne chemicals in terrestrial environments and their partitioning onto atmospheric particles. nih.gov

Computationally, Koa can be estimated indirectly from Kow and Kaw using the following relationship:

Koa ≈ Kow / Kaw

This estimation method is widely used for screening-level assessments. nih.gov Alternatively, direct prediction of Koa is possible through QSPR models that use molecular fragments and descriptors to correlate a molecule's structure with its log Koa value. nih.gov Although specific computationally derived Kaw and Koa values for this compound are not documented in the searched literature, these modeling techniques provide the established framework for their prediction, which is essential for comprehensive multimedia fate modeling.

Vapor Pressure and Aqueous Solubility Prediction from Quantum Chemical Data

Vapor pressure and aqueous solubility are fundamental properties that govern a chemical's environmental transport and fate. Quantum chemical (QM) methods offer a powerful, physics-based approach to predict these parameters from a molecule's three-dimensional structure, avoiding the empirical limitations of some QSPR models. rsc.orgpherobase.com

These QM approaches calculate the Gibbs free energy change (ΔG) associated with the transition of a molecule from its condensed phase (solid or liquid) to the gas phase (for vapor pressure) or from its pure form to an aqueous solution (for solubility). rsc.orgpherobase.com Methods like the CRENSO workflow utilize conformer ensembles to account for molecular flexibility, providing a more accurate representation of the molecule's energetic state. pherobase.com This approach has been shown to predict vapor pressures with an accuracy of less than 0.5 log units. rsc.org

A quantum chemical calculation for this compound has predicted its vapor pressure at 298 K (25 °C). rsc.org

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted ValueMethodologyReference
Vapor Pressure (log(p/Pa)) at 298 K-2.46Quantum Chemical (CRENSO) rsc.org

While a corresponding quantum-chemically derived value for aqueous solubility was not found, such models are capable of providing these predictions, which are critical inputs for environmental risk assessments. pitt.edu

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry is an indispensable tool for elucidating the complex mechanisms of chemical reactions, including those relevant to the synthesis and environmental degradation of this compound. scielo.br By modeling reactions at the molecular level, researchers can explore potential reaction pathways, identify transient intermediates and transition states, and calculate the energy barriers that control reaction rates. researchgate.net

Reaction Pathway Mapping for Degradation and Synthesis

Mapping a reaction pathway involves using computational methods to explore the potential energy surface (PES) of a reacting system. scielo.br The PES is a mathematical landscape that relates the energy of a molecular system to its geometric structure. Low points on the PES correspond to stable molecules (reactants, intermediates, and products), while saddle points represent transition states—the highest energy point along the lowest energy path between a reactant and a product. libretexts.org

For this compound, computational studies could map pathways for:

Degradation: Potential environmental degradation routes include dehydrochlorination (the elimination of hydrogen chloride), which is a common pathway for chlorinated alkanes, and oxidation by hydroxyl radicals in the atmosphere. Computational modeling could identify the most likely sites for these reactions to occur and the sequence of steps involved.

Synthesis: The synthesis of this compound likely involves the chlorination of dodecane (B42187) or a related precursor. Computational analysis could be used to compare different potential synthetic routes, predict product distributions, and identify conditions that favor the formation of the desired isomer.

While specific computational studies mapping the reaction pathways for this compound have not been published, techniques such as Density Functional Theory (DFT) are the standard for such investigations, providing detailed molecular-level insight into reaction mechanisms. nih.gov

Activation Energy Calculations for Key Reactions

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. libretexts.orgatlanticoer-relatlantique.ca It represents the energy difference between the reactants and the transition state on the potential energy surface. libretexts.org A high activation energy corresponds to a slow reaction, while a low activation energy indicates a faster reaction.

Computational chemistry provides a direct method for calculating activation energies. montclair.edu Once the structures of the reactants and the transition state for a particular reaction step have been located on the PES using methods like DFT, their energies can be calculated with high accuracy. The activation energy is then simply the difference between these two energy values. researchgate.net

For this compound, calculating the activation energies for various potential degradation steps (e.g., dehydrochlorination at different positions) would allow scientists to predict the most favorable degradation pathway and estimate the compound's environmental persistence. Similarly, in a synthetic context, calculating activation energies can help optimize reaction conditions by identifying the rate-limiting step and suggesting ways to lower its energy barrier. montclair.edu The relationship between the rate constant (k), temperature (T), and activation energy is described by the Arrhenius equation, which can be used with computed Ea values to predict reaction rates at different temperatures. atlanticoer-relatlantique.ca

Emerging Research Areas and Future Perspectives on 1,2,11,12 Tetrachlorododecane

Addressing Research Gaps in the Synthesis and Characterization of Specific Isomers

The synthesis of chlorinated paraffins, including 1,2,11,12-tetrachlorododecane, is typically achieved through the free-radical chlorination of n-alkane feedstocks. This process, however, is known for its low positional selectivity, leading to the formation of complex mixtures containing thousands of constitutional isomers and stereoisomers. nih.gov A significant research gap exists in the development of synthetic methods that allow for the targeted production of specific isomers of this compound. Such methods are crucial for obtaining pure reference standards, which are essential for accurate toxicological studies and for the validation of analytical methods.

Future research should focus on stereoselective and regioselective synthesis routes. This could involve the use of specific catalysts or directing groups to control the position of chlorine substitution on the dodecane (B42187) chain. The synthesis of individual diastereomers and enantiomers will be particularly important for understanding how stereochemistry influences the compound's behavior and effects.

The characterization of these isomers presents another considerable challenge. biocompare.com Due to their similar physical and chemical properties, separating and identifying individual isomers from a complex mixture is a formidable task. biocompare.com Advanced chromatographic and spectroscopic techniques will be indispensable in this endeavor.

Key Research Objectives for Synthesis and Characterization:

Development of stereoselective and regioselective chlorination methods.

Synthesis of all possible diastereomers and enantiomers of this compound.

Isolation and purification of individual isomers for use as analytical standards.

Application of advanced spectroscopic techniques (e.g., multidimensional NMR, high-resolution mass spectrometry) for unambiguous structure elucidation.

Advancements in Analytical Techniques for Trace-Level Detection and Speciation

The detection and quantification of chlorinated paraffins at trace levels in various environmental and biological matrices are analytically challenging. nih.gov Current methods often rely on gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). researchgate.net However, the complexity of chlorinated paraffin (B1166041) mixtures can lead to unresolved chromatographic peaks and isobaric interferences, making accurate quantification difficult.

For this compound, future research should focus on developing highly sensitive and selective analytical methods capable of detecting and speciating isomers at environmentally relevant concentrations. High-resolution mass spectrometry (HRMS) offers the potential to distinguish between different congeners based on their accurate mass-to-charge ratios. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) can provide structural information for isomer differentiation.

Comprehensive two-dimensional gas chromatography (GC×GC) is another promising technique that offers significantly higher resolving power compared to conventional one-dimensional GC, enabling the separation of complex isomeric mixtures. researchgate.net The coupling of GC×GC with time-of-flight mass spectrometry (TOF-MS) can provide a powerful tool for the detailed characterization of this compound isomers in intricate samples.

Emerging Analytical Techniques and Future Directions:

Analytical TechniquePotential Advantages for this compound Analysis
High-Resolution Mass Spectrometry (HRMS) Provides high mass accuracy, enabling the differentiation of isobaric interferences and confirmation of elemental composition.
Tandem Mass Spectrometry (MS/MS) Offers structural information through fragmentation patterns, aiding in the identification of specific isomers.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Delivers enhanced chromatographic resolution for the separation of complex isomeric mixtures.
Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS/MS) Allows for chlorine-specific detection, reducing matrix interferences and improving selectivity. researchgate.net

Novel Derivatization Strategies for Enhanced Analytical Performance in Research

Derivatization is a chemical modification technique used to improve the analytical properties of a compound, such as its volatility, thermal stability, or ionization efficiency. jfda-online.com For chlorinated alkanes like this compound, derivatization can play a crucial role in enhancing their detectability in both GC-MS and LC-MS analyses.

In the context of GC-MS, derivatization is often employed to introduce a specific functional group that improves chromatographic behavior or directs fragmentation in the mass spectrometer, leading to more characteristic mass spectra. rsc.orgobrnutafaza.hrfujifilm.com For LC-MS, especially with electrospray ionization (ESI), derivatization can be used to introduce a readily ionizable moiety, thereby significantly increasing the sensitivity of the analysis. nih.govddtjournal.comnih.govmdpi.com

Future research in this area should explore novel derivatization reagents and methodologies specifically tailored for long-chain chlorinated alkanes. This could include the development of reagents that react selectively with the chlorine atoms or with specific positions on the alkyl chain under mild conditions. The goal is to create derivatives that are stable, produce unique and intense signals in the mass spectrometer, and allow for the differentiation of isomers.

Potential Derivatization Approaches for this compound:

For GC-MS: Development of reagents that replace chlorine atoms with more readily detectable groups or that induce specific fragmentation patterns.

For LC-ESI-MS/MS: Introduction of permanently charged or easily ionizable groups to enhance ionization efficiency and sensitivity.

Isotope-coded derivatization: Use of derivatizing agents with stable isotopes to facilitate quantification and identification through the characteristic isotopic patterns in the mass spectrum.

Integration of Advanced Computational Models with Experimental Data for Predictive Research

Computational chemistry and quantitative structure-activity relationship (QSAR) models offer powerful tools for predicting the physicochemical properties, environmental fate, and toxicological effects of chemicals, including chlorinated hydrocarbons. nih.govacs.orgresearchgate.netnih.gov Given the vast number of possible isomers of this compound and the practical challenges of synthesizing and testing each one, computational models can play a critical role in prioritizing research efforts and filling data gaps.

Future research should focus on the development and validation of robust predictive models for this compound. This involves integrating existing experimental data for chlorinated paraffins with advanced computational techniques. For example, quantum chemical calculations can be used to predict properties such as molecular geometry, electronic structure, and reactivity, which can then be used as descriptors in QSAR models. nih.gov

Neural networks and other machine learning algorithms can be trained on existing data to predict various properties of alkanes and their chlorinated derivatives. researchgate.netarxiv.org The integration of these in silico predictions with targeted experimental validation will be a key strategy for efficiently assessing the potential risks associated with different isomers of this compound.

Applications of Computational Modeling:

Modeling ApproachApplication for this compound Research
Quantum Chemistry Prediction of molecular properties (e.g., dipole moment, polarizability, bond dissociation energies) to understand reactivity and intermolecular interactions.
QSAR Models Prediction of physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and toxicological endpoints.
Molecular Dynamics Simulations Investigation of the conformational behavior and interactions of different isomers with biological macromolecules.
Machine Learning Development of predictive models for various properties based on large datasets of related compounds.

Q & A

Q. What strategies enhance the reproducibility of ecotoxicological studies on this compound across laboratories?

  • Methodological Answer : Interlaboratory comparisons using standardized reference materials (e.g., NIST-certified samples) and harmonized protocols (ISO 5725) reduce variability. Data should be reported with detailed metadata, including instrument calibration logs and environmental conditions (temperature, pH). Open-access repositories (e.g., Zenodo) ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.